molecular formula C7H14ClNO2 B14020375 Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride

Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B14020375
M. Wt: 179.64 g/mol
InChI Key: NJNNMKIITLUFIE-RIHPBJNCSA-N
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Description

rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the hydrogenation of a suitable precursor in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,6S)-6-methylpiperidine-3-carboxamide hydrochloride
  • rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride

Uniqueness

rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and pharmacological effects, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(3R,6S)-6-methylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

NJNNMKIITLUFIE-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1)C(=O)O.Cl

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl

Origin of Product

United States

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